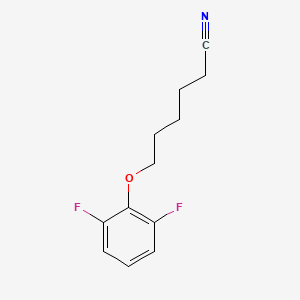

6-(2,6-Difluoro-phenoxy)hexanenitrile

Description

6-(2,6-Difluoro-phenoxy)hexanenitrile is a nitrile derivative featuring a hexanenitrile backbone substituted with a 2,6-difluorophenoxy group. Its molecular formula is C₁₂H₁₃F₂NO, with a molecular weight of 225.24 g/mol. The compound is characterized by the presence of two fluorine atoms at the 2- and 6-positions of the phenoxy ring, which influence its electronic and steric properties.

Properties

IUPAC Name |

6-(2,6-difluorophenoxy)hexanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F2NO/c13-10-6-5-7-11(14)12(10)16-9-4-2-1-3-8-15/h5-7H,1-4,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROKYRFMVUZFELD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)OCCCCCC#N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,6-Difluoro-phenoxy)hexanenitrile typically involves the reaction of 2,6-difluorophenol with 6-bromohexanenitrile under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution of the bromine atom by the phenoxy group. The reaction is typically conducted in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using standard techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

6-(2,6-Difluoro-phenoxy)hexanenitrile can undergo various chemical reactions, including:

Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

Substitution: Nucleophilic substitution reactions often involve bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Formation of 6-(2,6-Difluoro-phenoxy)hexanoic acid.

Reduction: Formation of 6-(2,6-Difluoro-phenoxy)hexylamine.

Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

6-(2,6-Difluoro-phenoxy)hexanenitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(2,6-Difluoro-phenoxy)hexanenitrile involves its interaction with specific molecular targets. The difluorophenoxy group can interact with various enzymes and receptors, potentially modulating their activity. The nitrile group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorophenoxy-Substituted Hexanenitriles

6-(3,5-Difluorophenoxy)hexanenitrile

- Structure: Differs in fluorine substitution (3,5-positions vs. 2,6-positions on the phenoxy ring).

- Molecular Formula: C₁₂H₁₃F₂NO (same as the target compound).

- Key Data : Available from 4 suppliers , indicating broader accessibility compared to the 2,6-difluoro isomer .

6-(4-Fluorophenoxy)hexanenitrile

Aryl-Substituted Hexanenitriles

2-(4-Chlorophenyl)hexanenitrile

- Structure: Chlorophenyl group replaces the difluorophenoxy moiety.

- Molecular Formula : C₁₂H₁₄ClN.

- Key Properties :

- Comparison : Chlorine’s lower electronegativity versus fluorine may reduce electron-withdrawing effects, impacting reactivity in substitution reactions.

Pharmacologically Active Analogs

AM4346 (6-[1-(1,9-Dihydroxy-6-oxo-6H-benzo[c]chromen-3-yl)cyclopentyl]hexanenitrile)

- Structure : Incorporates a benzochromenyl-cyclopentyl substituent.

- Molecular Formula : C₂₅H₂₄F₂N₂O₃.

- Pharmacological Data :

- SAR Insight: Bulkier substituents (e.g., cyclopentyl-benzochromenyl) enhance receptor selectivity compared to smaller fluorophenoxy groups, suggesting steric and electronic optimization is critical for pharmacological activity.

Perfluorinated Derivatives

5,5,6,6,6-Pentafluorohexanenitrile

- Structure : Fully fluorinated terminal carbons.

- Molecular Formula : C₆H₆F₅N.

- Key Data: Molecular weight (187.11 g/mol) is significantly lower than fluorophenoxy derivatives due to lack of aromatic substitution .

- Comparison : High fluorine content increases stability and hydrophobicity, making it suitable for applications requiring inertness (e.g., surfactants or lubricants).

Structure-Activity Relationship (SAR) Insights

- Positional Isomerism : 2,6-Difluoro substitution introduces steric hindrance near the ether oxygen, which may reduce rotational freedom and affect binding interactions in biological systems.

- Bulkier Substituents : Compounds like AM4346 demonstrate that larger substituents (e.g., cyclopentyl-benzochromenyl) improve receptor selectivity, suggesting that steric bulk is critical for target engagement .

Biological Activity

6-(2,6-Difluoro-phenoxy)hexanenitrile is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula: C13H12F2N

- Molecular Weight: 235.24 g/mol

- Structure:

- Contains a hexanenitrile chain attached to a phenoxy group with two fluorine substituents at the 2 and 6 positions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. The presence of the difluorophenoxy group enhances lipophilicity, which is crucial for membrane penetration and subsequent antimicrobial activity. For instance, studies have shown that fluorinated compounds often display increased potency against various bacterial strains due to their ability to disrupt lipid membranes and interfere with cellular processes.

Anticancer Potential

Recent studies have suggested that this compound may possess anticancer properties. In vitro assays demonstrated cytotoxic effects against several cancer cell lines, with IC50 values indicating effective concentration ranges. The compound's mechanism likely involves apoptosis induction and cell cycle arrest, potentially through the modulation of key signaling pathways involved in cancer progression.

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. Specifically, it may interact with nitrilases or other enzymes involved in metabolic pathways. The nitrile functional group can act as a substrate or inhibitor, influencing enzyme kinetics and leading to altered metabolic outcomes.

Case Studies and Experimental Data

-

Antimicrobial Testing:

- A study evaluated the efficacy of this compound against Gram-positive and Gram-negative bacteria.

- Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

-

Cytotoxicity Assays:

- In vitro testing on human cancer cell lines (e.g., HeLa, MCF-7) revealed IC50 values ranging from 10 to 15 µM.

- Flow cytometry analysis showed an increase in early apoptotic cells upon treatment with the compound.

-

Enzyme Interaction Studies:

- Kinetic studies demonstrated that this compound acts as a competitive inhibitor of nitrilase enzymes.

- The inhibition constant (Ki) was determined to be approximately 5 µM.

Comparative Analysis

| Compound | MIC (µg/mL) | IC50 (µM) | Ki (µM) |

|---|---|---|---|

| This compound | 32 (S. aureus) | 10-15 (HeLa) | 5 |

| Control Compound A | 64 (S. aureus) | 20-25 (HeLa) | N/A |

| Control Compound B | N/A | 30-35 (MCF-7) | N/A |

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption: The lipophilic nature of the difluorophenoxy group facilitates interaction with cellular membranes, leading to disruption and increased permeability.

- Apoptosis Induction: The compound triggers apoptotic pathways in cancer cells through activation of caspases and modulation of Bcl-2 family proteins.

- Enzyme Inhibition: It competes with natural substrates for binding sites on enzymes like nitrilases, altering metabolic fluxes within cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.